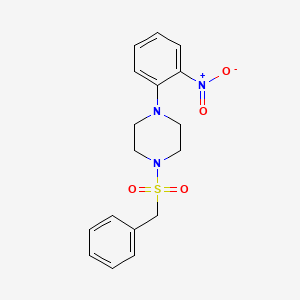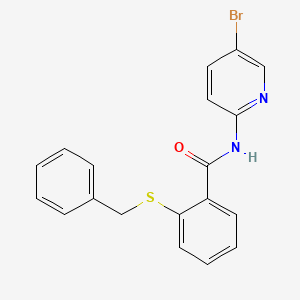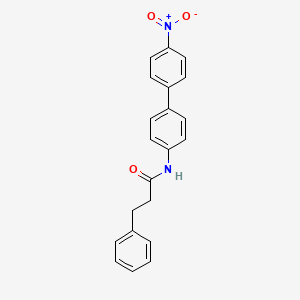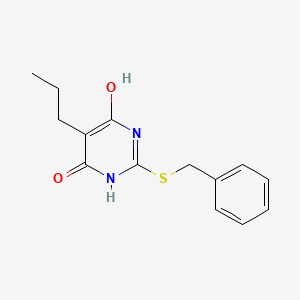![molecular formula C18H19NO2S B5918155 4-[2-(benzylthio)benzoyl]morpholine](/img/structure/B5918155.png)
4-[2-(benzylthio)benzoyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(benzylthio)benzoyl]morpholine (BBM) is a chemical compound that belongs to the class of benzoyl morpholines. It is a synthetic compound that has been studied for its potential use in scientific research. BBM has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
The mechanism of action of 4-[2-(benzylthio)benzoyl]morpholine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as COX-2 and 5-LOX. This inhibition leads to a reduction in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to exhibit anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(benzylthio)benzoyl]morpholine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. This compound has also been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 4-[2-(benzylthio)benzoyl]morpholine. One potential direction is to further investigate its potential use in the treatment of cancer. This compound has been found to exhibit anti-proliferative effects in cancer cells, and further study may reveal its potential as a cancer treatment. Another potential direction is to investigate the mechanism of action of this compound. A better understanding of how this compound works may lead to the development of more effective drugs based on its structure. Finally, this compound may also have potential as an anti-inflammatory agent, and further study may reveal its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 4-[2-(benzylthio)benzoyl]morpholine involves the reaction between 2-mercaptobenzyl chloride and 4-morpholinobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
4-[2-(benzylthio)benzoyl]morpholine has been studied for its potential use in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further study. This compound has been studied for its potential use in the treatment of cancer, as well as for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
(2-benzylsulfanylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-18(19-10-12-21-13-11-19)16-8-4-5-9-17(16)22-14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLCXGYKTPZNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5918087.png)

![2-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5918102.png)

![1-benzyl-5-[(2-methoxy-5-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5918109.png)
![N-{imino[(4-methyl-2-quinazolinyl)amino]methyl}-N'-phenylthiourea](/img/structure/B5918112.png)
methyl]thiourea](/img/structure/B5918117.png)
![4,5-dimethoxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5918120.png)
![1-(benzylthio)-3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-one](/img/structure/B5918127.png)
![5-acetyl-10-benzyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B5918132.png)



